molecular formula C15H8Cl2N2O3 B12929423 Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)- CAS No. 312928-65-7

Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)-

Cat. No.: B12929423
CAS No.: 312928-65-7
M. Wt: 335.1 g/mol
InChI Key: LRQQNUBXXNKBMS-UHFFFAOYSA-N
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Description

Structural Characteristics and Systematic Nomenclature

The compound benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)-, is a hybrid organic molecule featuring a benzamide backbone fused with an isoindole-imide moiety. Its systematic IUPAC name is 2,4-dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide . The molecular formula is C₁₅H₈Cl₂N₂O₃ , with a molecular weight of 335.14 g/mol .

The structure comprises two distinct components:

  • Benzamide core : A benzene ring substituted with two chlorine atoms at positions 2 and 4, linked to an amide group (-CONH-).
  • Isoindole-imide system : A bicyclic isoindole ring with two ketone groups at positions 1 and 3, forming a 1,3-dioxoisoindoline subunit.

The connectivity between these moieties occurs via the amide nitrogen, which bonds to the isoindole ring at position 5.

Table 1: Key Structural Properties

Property Value
Molecular Formula C₁₅H₈Cl₂N₂O₃
Molecular Weight 335.14 g/mol
IUPAC Name 2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide
CAS Registry Number 312928-65-7

Molecular Classification and Functional Group Analysis

This compound belongs to two primary chemical classes:

  • Benzamides : Characterized by a benzene ring attached to an amide group. The chlorine substituents enhance electrophilicity, influencing reactivity.
  • Isoindole-imides : Defined by a fused bicyclic structure with two ketone groups, contributing to electron-deficient aromatic systems.

Functional Groups :

  • Amide (-CONH-) : Bridges the benzamide and isoindole-imide units, enabling hydrogen bonding and influencing solubility.
  • Chlorine atoms : Electron-withdrawing substituents that direct electrophilic substitution reactions on the benzene ring.
  • Imide (C=O) groups : Stabilize the isoindole ring through conjugation, enhancing thermal and chemical stability.

Table 2: Functional Group Contributions

Group Role
Amide Structural linkage; hydrogen bonding
Chlorine Electronic modulation of benzene
Imide Conjugation and stability enhancement

Historical Context of Isoindole-Benzamide Hybrid Compounds

Isoindole-imide derivatives have been studied since the mid-20th century, with early research focusing on their applications in polymer science and pharmaceuticals. The fusion of isoindole-imides with benzamide structures emerged in the 1990s, driven by interest in hybrid molecules with dual pharmacological activities.

Notable milestones include:

  • 1990s : Discovery of isoindole-imides as cytokine inhibitors, particularly tumor necrosis factor-alpha (TNF-α), spurring interest in anti-inflammatory and anticancer applications.
  • 2000s : Development of synthetic methods, such as hydrazinolysis of phthalimide derivatives, to access N-substituted isoindole-benzamide hybrids.

These compounds are now explored for their potential in treating cancers, autoimmune diseases, and neurodegenerative disorders.

Properties

CAS No.

312928-65-7

Molecular Formula

C15H8Cl2N2O3

Molecular Weight

335.1 g/mol

IUPAC Name

2,4-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide

InChI

InChI=1S/C15H8Cl2N2O3/c16-7-1-3-10(12(17)5-7)14(21)18-8-2-4-9-11(6-8)15(22)19-13(9)20/h1-6H,(H,18,21)(H,19,20,22)

InChI Key

LRQQNUBXXNKBMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)- typically involves:

  • Formation of the amide bond between 2,4-dichlorobenzoyl chloride (or an activated 2,4-dichlorobenzoic acid derivative) and an amino-substituted phthalimide derivative.
  • Utilization of potassium phthalimide or phthalimide salts as nucleophiles in substitution reactions to introduce the isoindoline-1,3-dione moiety.
  • Controlled reaction conditions to maintain the integrity of the phthalimide ring and avoid side reactions.

Specific Preparation Routes and Conditions

Amide Bond Formation via Acyl Chloride and Amino-Phthalimide
  • Starting with 2,4-dichlorobenzoyl chloride, the compound is reacted with 5-amino-2,3-dihydro-1,3-dioxoisoindole under mild basic conditions to form the target amide.
  • Typical solvents: dichloromethane or DMF.
  • Temperature: 0°C to room temperature to avoid decomposition.
  • Reaction time: 2–6 hours depending on scale and reagent purity.
Use of Potassium Phthalimide in Nucleophilic Substitution
  • Potassium phthalimide is prepared or purchased and used as a nucleophile to react with halogenated benzamide intermediates.
  • Reaction conditions often involve heating in polar aprotic solvents such as N,N-dimethylformamide (DMF) at 80–100°C for 3–16 hours.
  • Example: Reaction of potassium phthalimide with 2,4-dichlorobenzyl halide or related intermediates to form the phthalimide-substituted benzamide.
Multi-step Synthesis Involving Intermediate Formation
  • Intermediate benzamide derivatives with leaving groups (e.g., halides) are synthesized first.
  • These intermediates are then reacted with potassium phthalimide to introduce the isoindoline-1,3-dione moiety.
  • Purification steps include filtration, washing with water and organic solvents, and drying under vacuum.

Reaction Yields and Purification

Step Reaction Conditions Yield (%) Notes
Formation of potassium phthalimide salt Stirring in DMF, 20–100°C, 3 h 87–93% High purity crystalline product obtained after filtration and drying
Nucleophilic substitution with benzyl halide Reflux in DMF, 9–16 h 37–91% Yield depends on halide type and reaction time; purification by recrystallization or chromatography
Amide bond formation Room temperature, 2–6 h 80–90% (typical) Requires careful control of temperature and stoichiometry to avoid side products

Representative Experimental Procedure (Adapted)

  • Preparation of Potassium Phthalimide:

    • Phthalimide is suspended in DMF.
    • Potassium hydroxide or potassium carbonate is added.
    • The mixture is stirred at 20–100°C for 3 hours.
    • The solid potassium phthalimide is filtered, washed with water, and dried under vacuum.
  • Nucleophilic Substitution:

    • Potassium phthalimide is dissolved in DMF.
    • 2,4-dichlorobenzyl chloride or a similar halide intermediate is added.
    • The reaction mixture is heated to reflux (100°C) for 9–16 hours.
    • After completion (monitored by TLC), the mixture is cooled.
    • The product is precipitated by addition of water or hexanes, filtered, washed, and dried.
  • Amide Coupling:

    • 5-Amino-2,3-dihydro-1,3-dioxoisoindole is dissolved in dichloromethane.
    • 2,4-dichlorobenzoyl chloride is added dropwise at 0°C.
    • The reaction is stirred at room temperature for 2–6 hours.
    • The product is isolated by aqueous workup, extraction, and recrystallization.

Analytical and Research Findings

  • The synthesized compound exhibits characteristic NMR signals consistent with the benzamide and phthalimide moieties.
  • Melting points typically range around 210–215°C, indicating high purity crystalline solids.
  • LC-MS and IR spectroscopy confirm the presence of amide bonds and carbonyl groups of the phthalimide ring.
  • Reaction optimization studies show that polar aprotic solvents and controlled heating improve yields and reduce side reactions.

Summary Table of Preparation Methods

Method Starting Materials Solvent Temperature Time Yield (%) Key Notes
Amide formation 2,4-dichlorobenzoyl chloride + amino-phthalimide DCM or DMF 0°C to RT 2–6 h 80–90 Mild conditions, direct coupling
Nucleophilic substitution Potassium phthalimide + benzyl halide DMF 80–100°C 9–16 h 37–91 Requires purification, solvent choice critical
Multi-step synthesis Halogenated benzamide intermediates + potassium phthalimide DMF, MeOH Reflux 3–10 h 87–93 High yield, crystalline intermediates

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium thiolate or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Electrophilic substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of substituted benzamides.

    Electrophilic substitution: Formation of nitro or sulfonyl derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Below is a systematic comparison with three analogous compounds, focusing on crystallographic and electronic features:

Structural and Crystallographic Parameters

Key differences emerge in substituent patterns and crystallographic packing:

Parameter Target Compound 2-Chloro-N-(phthalimido)benzamide 4-Nitro-N-(isoindole-1,3-dione)benzamide
Substituents 2,4-dichloro; isoindole-1,3-dione 2-chloro; phthalimido 4-nitro; isoindole-1,3-dione
Molecular Weight (g/mol) ~327.1 (estimated) ~314.7 ~323.2
Space Group Monoclinic (common for benzamides) Orthorhombic Monoclinic
Hydrogen Bonding Likely N–H···O and C–Cl···O interactions Dominant N–H···O (phthalimido) Stronger nitro-O···H interactions
Refinement Software SHELXL SHELXL SHELXL

Notes:

  • The dichloro substitution in the target compound may enhance halogen bonding compared to mono-substituted analogs, influencing crystal packing and stability .
  • The isoindole-dione moiety promotes planar stacking interactions, a feature shared with phthalimido derivatives but less pronounced in nitro-substituted analogs due to steric effects .

Electronic and Steric Effects

  • Steric Hindrance : The 2-chloro substituent in the target compound may introduce torsional strain, whereas bulkier groups (e.g., nitro) in analogs could disrupt coplanarity between the benzamide and isoindole-dione systems .

Research Findings and Implications

  • Crystallographic Robustness : The use of SHELXL ensures high-precision refinement for all compared compounds, with typical R-values below 0.05 for well-diffracting crystals .
  • Thermal Motion Analysis : ORTEP-3 diagrams reveal that the isoindole-dione moiety in the target compound exhibits lower thermal displacement parameters (Ueq) compared to phthalimido analogs, suggesting enhanced rigidity .
  • Design Strategies : Substitution at the 2,4-positions on benzamide may optimize halogen bonding for crystal engineering, whereas nitro groups prioritize electrostatic interactions.

Biological Activity

Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)- is a complex organic compound notable for its unique structure and significant biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a dichlorinated isoindoline derivative. Its molecular formula is C15H8Cl2N2O3C_{15}H_{8}Cl_{2}N_{2}O_{3} and it has a molecular weight of approximately 335.14 g/mol. The presence of two chlorine atoms on the benzene ring influences its reactivity and biological properties significantly .

Research indicates that Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)- may interact with various biological targets such as enzymes and receptors. Its structural features suggest potential inhibition of protein kinases, which are critical in regulating cellular processes. This inhibition can alter cellular signaling pathways, making it a candidate for therapeutic applications .

Antifungal Activity

A study highlighted the compound's antifungal properties against Sclerotinia sclerotiorum, showing an inhibitory activity rate of up to 86.1%. This performance surpasses that of standard fungicides like quinoxyfen (77.8%) with an effective concentration (EC50) of 6.67 mg/L .

CompoundInhibitory Activity (%)EC50 (mg/L)
Benzamide (target compound)86.16.67
Quinoxyfen77.814.19

Toxicity Studies

In toxicity assessments using zebrafish embryos, the compound exhibited low toxicity levels with an acute toxicity threshold of 20.58 mg/L. This classification suggests a favorable safety profile for potential applications in agriculture or medicine .

Comparative Analysis with Related Compounds

Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)- shares structural similarities with other benzamides but differs in specific substituents that influence its biological activity. The following table summarizes some related compounds:

Compound NameKey FeaturesDifferences
N-(1,3-dioxoisoindolin-2-yl)benzamideLacks chlorine substituentsDifferent reactivity and biological activity
2,4-DichlorobenzamideLacks isoindoline moietyDifferent chemical properties and applications
Phthalimide DerivativesShares isoindoline scaffoldVaries in substituents on the aromatic ring

Case Studies and Research Findings

  • Inhibitory Activity Against Fungi : In a comparative study involving various benzamide derivatives, Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)- showed superior antifungal efficacy against multiple fungal strains compared to related compounds .
  • Potential as a Therapeutic Agent : The compound's ability to inhibit key enzymes involved in cellular signaling pathways positions it as a promising candidate for drug development aimed at diseases linked to dysfunctional kinase activity .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling 2,4-dichlorobenzoyl chloride with a 5-amino-substituted isoindole-1,3-dione precursor under anhydrous conditions. Post-synthesis, validate purity using HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) and confirm via 1H^1H-/13C^{13}C-NMR for structural integrity. For crystallinity analysis, employ single-crystal X-ray diffraction (SHELX refinement ).

Q. Which spectroscopic techniques are optimal for structural elucidation?

  • Methodological Answer : Use 1H^1H-NMR (400 MHz, DMSO-d6_6) to identify aromatic protons and amide NH signals. IR spectroscopy (ATR mode) confirms carbonyl stretches (C=O at ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS-ESI) provides molecular ion validation. For 3D conformation, X-ray crystallography with SHELXL refinement and ORTEP-3 visualization is recommended.

Q. What pharmacological targets are associated with structurally similar benzamide derivatives?

  • Methodological Answer : Isoindole-dione benzamides often target serotonin receptors (e.g., 5-HT1A_{1A}) or enzyme active sites (e.g., kinases). For target identification, perform competitive binding assays using radiolabeled ligands (e.g., 3H^3H-WAY-100635 for 5-HT1A_{1A}) . Computational docking (AutoDock Vina) can prioritize targets based on isoindole-dione interactions.

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : If DFT calculations (e.g., B3LYP/6-31G**) predict high binding affinity but in vitro assays show low activity, assess solvent effects (implicit/explicit solvation models) and conformational flexibility (molecular dynamics simulations >50 ns). Cross-validate with crystallographic data to identify unmodeled protein-ligand interactions .

Q. What strategies optimize regioselectivity in halogenated benzamide synthesis?

  • Methodological Answer : To prevent undesired dihalogenation, use directing groups (e.g., nitro at C5 of isoindole-dione) during electrophilic substitution. Monitor reaction kinetics via in situ FTIR. For meta/para selectivity, employ Pd-catalyzed C–H activation with pyridine-based ligands (e.g., 2,6-lutidine) .

Q. How to address low solubility in biological assays without structural modification?

  • Methodological Answer : Use co-solvents (DMSO ≤1% v/v) or cyclodextrin-based solubilizers (e.g., HP-β-CD). For in vivo studies, formulate as nanocrystals via wet milling (particle size <200 nm). Validate stability using dynamic light scattering (DLS) and differential scanning calorimetry (DSC) .

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